

Pyrrolo[1,2-a]pyrazine Derivatives: A Versatile Scaffold in Drug Discovery

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Compound of Interest

Compound Name: *1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The pyrrolo[1,2-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.^{[1][2][3]} Its unique structural and electronic properties make it an attractive starting point for the design and synthesis of novel therapeutic agents across a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases.^{[1][2]} This document provides an overview of the applications of pyrrolo[1,2-a]pyrazine derivatives in drug discovery, along with detailed protocols for their synthesis and biological evaluation.

Therapeutic Applications and Mechanisms of Action

Pyrrolo[1,2-a]pyrazine derivatives have demonstrated a wide array of pharmacological activities. Their mechanism of action often involves the inhibition of key enzymes, particularly protein kinases, which are critical regulators of cellular processes.^{[1][2]}

Oncology: A significant area of investigation for these derivatives is in cancer therapy. Many pyrrolo[1,2-a]pyrazine-based compounds function as potent kinase inhibitors, targeting signaling pathways crucial for tumor growth, proliferation, and survival.^{[1][2]} Key kinase targets include Phosphoinositide 3-kinases (PI3Ks) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in various cancers.^[4] For instance, some derivatives have shown the ability to induce cell cycle arrest and apoptosis in cancer cell lines.

Neurodegenerative Diseases: In the context of neurodegenerative disorders like Alzheimer's disease, pyrrolo[1,2-a]pyrazine derivatives have been investigated for their ability to inhibit the aggregation of amyloid- β (A β) peptides, a key pathological hallmark of the disease.[5][6] By interfering with the formation of neurotoxic A β fibrils, these compounds offer a potential therapeutic strategy to slow disease progression.[5][6][7]

Infectious Diseases: The pyrrolo[1,2-a]pyrazine scaffold has also shown promise in the development of anti-infective agents. Derivatives have been identified with antiviral activity against a range of viruses, including influenza virus.[5] The mechanism of antiviral action can vary, with some compounds targeting viral enzymes essential for replication.

Quantitative Data Summary

The following tables summarize the biological activity of representative pyrrolo[1,2-a]pyrazine derivatives in various therapeutic areas.

Table 1: Anticancer Activity of Pyrrolo[1,2-a]pyrazine Derivatives

Compound ID	Target	Cell Line	IC50 (μ M)	Reference
3h	Not Specified	PC-3 (Prostate)	1.18 \pm 0.05	Not Specified
MCF-7 (Breast)	1.95 \pm 0.04	Not Specified		
6b	Not Specified	U937 (Lymphoma)	Potent Inhibition	
6x	FTase-p38 signaling	U937 (Lymphoma)	More potent than 6b	
Imadazo[1,2-a]pyrazine 3c	CDK9	MCF7 (Breast), HCT116 (Colorectal), K562 (Leukemia)	6.66 (average)	
Imadazo[1,2-a]pyrazine 9	CDK9	Breast Cancer	7.88	
Imadazo[1,2-a]pyrazine 10	CDK9	Breast Cancer	5.12	

Table 2: Activity of Pyrrolo[1,2-a]pyrazine Derivatives in Neurodegenerative Disease Models

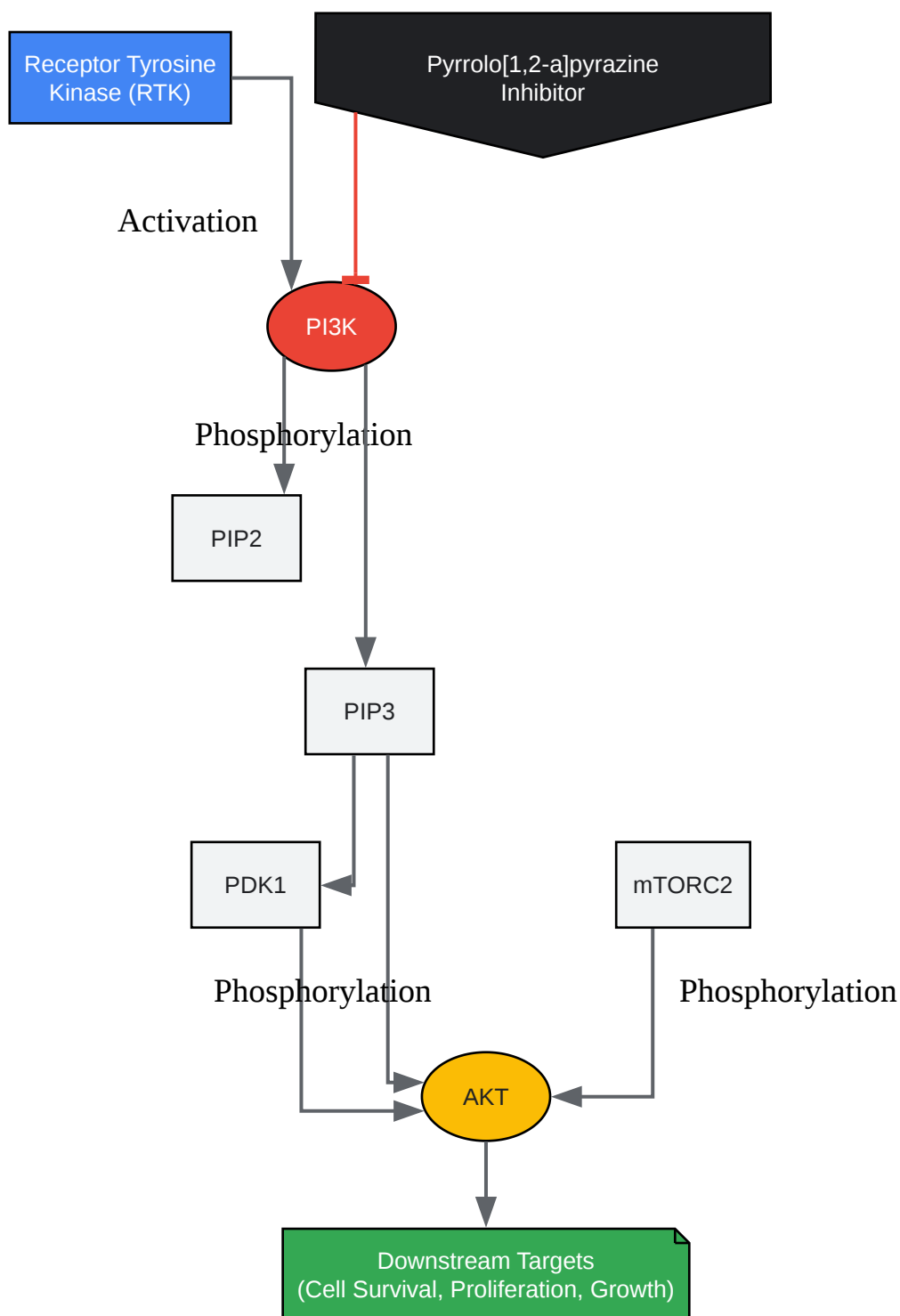
Compound ID	Assay	Target Organism/System	IC50/EC50 (μM)	Reference
YIAD-0203	Amyloid-β Aggregation Inhibition	In vitro	Effective Inhibition	[6]
YIAD-0205	Amyloid-β Aggregation Inhibition	In vitro	Effective Inhibition	[6]

Table 3: Antiviral Activity of Pyrrolo[1,2-a]pyrazine Derivatives

Compound ID	Virus	Cell Line	EC50 (μM)	Reference
Imadazo[1,2-a]pyrazine 3b	Human Coronavirus 229E	Not Specified	56.96	
A4 (Imidazo[1,2-a]pyrazine derivative)	Influenza A/H1N1/pdm09 (oseltamivir-resistant)	Not Specified	1.67 ± 2.51	

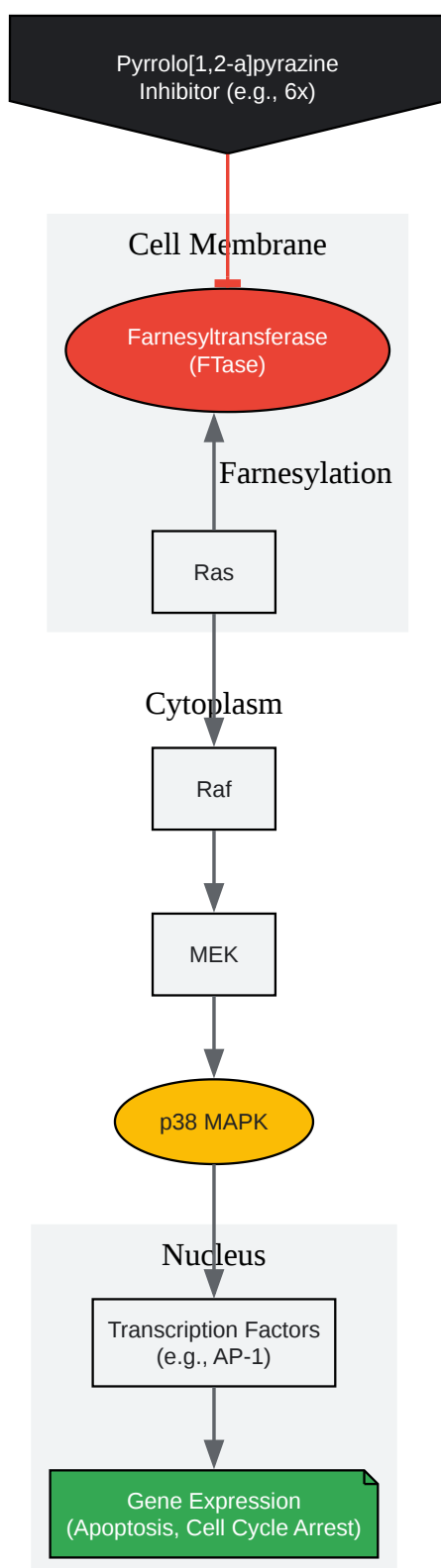
Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.



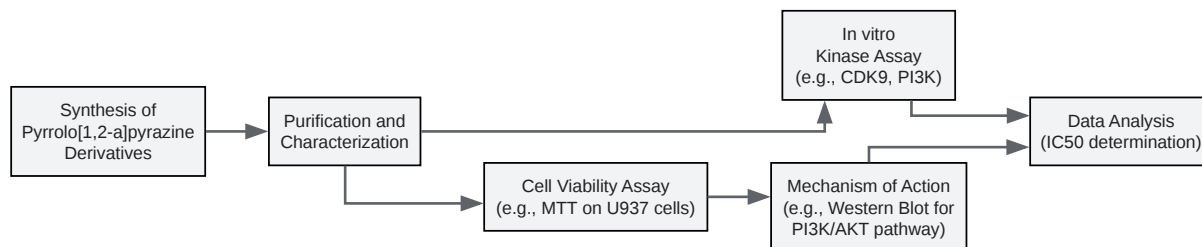
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Caption: PI3K/AKT Signaling Pathway Inhibition.



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Caption: FTase-p38 Signaling Pathway Inhibition.



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References

- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. elar.urfu.ru [elar.urfu.ru]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
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